molecular formula C10H8S2 B095996 3-(Phenylthio)thiophene CAS No. 16718-11-9

3-(Phenylthio)thiophene

Cat. No.: B095996
CAS No.: 16718-11-9
M. Wt: 192.3 g/mol
InChI Key: WQYNBKIZHCGYCV-UHFFFAOYSA-N
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Description

3-(Phenylthio)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a phenylthio group attached to the third position of the thiophene ring. Thiophenes and their derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.

Mechanism of Action

Target of Action

3-(Phenylthio)thiophene, like other thiophene-based compounds, primarily targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

The compound interacts with its targets (COX and LOX enzymes) through noncovalent interactions . The presence of functional groups such as carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been frequently described, highlighting their importance for anti-inflammatory activity and biological target recognition .

Biochemical Pathways

The interaction of this compound with COX and LOX enzymes affects the biochemical pathways associated with inflammation . By inhibiting these enzymes, the compound can potentially reduce the production of pro-inflammatory mediators, thereby alleviating inflammation .

Pharmacokinetics

The bioavailability of thiophene-based compounds is generally influenced by their physicochemical properties, such as solubility and permeability .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory properties . By inhibiting key enzymes involved in the inflammatory response, the compound can potentially reduce inflammation at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can potentially impact the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylthio)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with phenylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylthio)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, acylated thiophenes.

Scientific Research Applications

3-(Phenylthio)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

    Thiophene: The parent compound, which lacks the phenylthio group.

    2-(Phenylthio)thiophene: A similar compound with the phenylthio group attached to the second position of the thiophene ring.

    3-(Methylthio)thiophene: A compound with a methylthio group instead of a phenylthio group.

Uniqueness: 3-(Phenylthio)thiophene is unique due to the presence of the phenylthio group at the third position, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-phenylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYNBKIZHCGYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381183
Record name 3-(Phenylthio)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16718-11-9
Record name 3-(Phenylthio)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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